![molecular formula C16H18N4OS B2740376 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 941950-59-0](/img/structure/B2740376.png)
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to TTET involves three-component and three-stage synthetic protocols . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Molecular Structure Analysis
The molecular structure of TTET was confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR spectrum shows peaks at 3095 cm−1 (NH), 3059 cm−1 (CH, aromatic), 2575 cm−1 (weak, SH), and 1224 cm−1 (C=S) .Chemical Reactions Analysis
Triazoles, which are part of the TTET structure, have been synthesized from various nitrogen sources over the past 20 years . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated high antitumor activity . Researchers have explored these compounds as potential candidates for anticancer drugs. Their structural similarity to purine allows for effective binding to biological targets.
Structural Diversity
The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives provides an attractive center for functionalization. This reactivity allows scientists to create diverse derivatives with unique properties .
Mechanism of Action
While the specific mechanism of action for TTET is not mentioned, compounds containing a triazole have shown a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-14(21)17-9-8-12-10-22-16-18-15(19-20(12)16)13-7-5-4-6-11(13)2/h4-7,10H,3,8-9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILPTMUTFDBAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide |
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